molecular formula C43H67F3N6O13S B1496414 (4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

(4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B1496414
M. Wt: 965.1 g/mol
InChI Key: WWXGVZPUMAFIIO-YJNCLJIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid is a synthetic peptide compound It is characterized by the presence of a trifluoroacetate group, which is often used in peptide synthesis to enhance stability and solubility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product is of high purity .

Chemical Reactions Analysis

Types of Reactions

(4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or sulfone, while reduction of disulfide bonds yields free thiol groups .

Scientific Research Applications

(4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The peptide can bind to proteins or enzymes, altering their activity or stability. This interaction can modulate various cellular pathways, leading to desired biological effects .

Properties

Molecular Formula

C43H67F3N6O13S

Molecular Weight

965.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C41H66N6O11S.C2HF3O2/c1-22(2)19-31(46-39(55)30(17-18-59-9)45-40(56)35(24(5)6)43-26(8)48)33(49)21-28(23(3)4)37(53)42-25(7)36(52)44-29(15-16-34(50)51)38(54)47-32(41(57)58)20-27-13-11-10-12-14-27;3-2(4,5)1(6)7/h10-14,22-25,28-33,35,49H,15-21H2,1-9H3,(H,42,53)(H,43,48)(H,44,52)(H,45,56)(H,46,55)(H,47,54)(H,50,51)(H,57,58);(H,6,7)/t25-,28-,29-,30-,31-,32-,33-,35-;/m0./s1

InChI Key

WWXGVZPUMAFIIO-YJNCLJIESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H](C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)C)O)C(C)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(CC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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